molecular formula C30H40O7 B609912 Penupogenin CAS No. 27526-87-0

Penupogenin

Cat. No.: B609912
CAS No.: 27526-87-0
M. Wt: 512.64
InChI Key: CSSZPOBBUXFMAA-UPPMJXABSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Penupogenin is a C-21 steroidal aglycone belonging to the pregnane glycoside family, primarily isolated from plants in the genus Cynanchum (Asclepiadaceae) and related species. Its molecular formula is C₃₀H₄₀O₇, with a molecular weight of 512.65 g/mol and a melting point of 145–150°C . Structurally, it features a pregn-5-ene skeleton with hydroxyl groups at positions C-3, C-8, C-12, C-14, C-17, and C-20, along with a cinnamate ester at C-12 .

This compound is pharmacologically significant due to its presence in traditional medicinal plants, such as Cynanchum sibiricum and C. bungei, which are used for anti-inflammatory, antitumor, and neuroprotective purposes in ethnomedicine . Its isolation and characterization have been extensively documented in phytochemical studies, particularly in the context of bioactive steroid glycosides .

Properties

CAS No.

27526-87-0

Molecular Formula

C30H40O7

Molecular Weight

512.64

IUPAC Name

[(3S,8S,9R,10R,12R,13R,14R,17S)-3,8,14,17-tetrahydroxy-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C30H40O7/c1-19(31)28(34)15-16-30(36)27(28,3)24(37-25(33)10-9-20-7-5-4-6-8-20)18-23-26(2)13-12-22(32)17-21(26)11-14-29(23,30)35/h4-11,19,22-24,31-32,34-36H,12-18H2,1-3H3/b10-9+/t19-,22+,23-,24-,26+,27-,28-,29+,30-/m1/s1

InChI Key

CSSZPOBBUXFMAA-UPPMJXABSA-N

SMILES

CC(C1(CCC2(C1(C(CC3C2(CC=C4C3(CCC(C4)O)C)O)OC(=O)C=CC5=CC=CC=C5)C)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Penupogenin; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Features of this compound and Analogous Compounds

Compound Core Skeleton Functional Groups Key Modifications
This compound Pregn-5-ene C-12 cinnamate, C-20 hydroxyl 6 hydroxyl groups, 1 cinnamate ester
Caudatin Pregn-5-ene C-12 acetyl/cinnamate, C-20 carbonyl Lacks C-8 hydroxyl
Gagamine Pregn-5-ene C-12 hydroxyl, C-20 hydroxyl No ester groups
Metaplexigenin Pregn-5-ene C-12 acetyl, C-20 carbonyl Similar to caudatin but with C-8 hydroxyl
20-Cinnamoylsarcostin Pregn-5-ene C-12 cinnamate, C-20 cinnamate Dual cinnamate esters

Key Observations :

  • C-20 Position : this compound and gagamine feature a hydroxyl group at C-20, while caudatin and metaplexigenin have a carbonyl group at this position .
  • Esterification : this compound is distinguished by a cinnamate ester at C-12, whereas 20-cinnamoylsarcostin has additional esterification at C-20 .
  • Oxidation State : Metaplexigenin shares the C-8 hydroxyl with this compound but lacks the C-14 hydroxyl present in the latter .

Pharmacological Activity Comparison

Key Findings :

  • Potency : Caudatin exhibits higher cytotoxicity than this compound, likely due to its C-20 carbonyl group enhancing membrane permeability .
  • Ester Role : The C-12 cinnamate in this compound contributes to its moderate anti-inflammatory effects, as seen in Cynanchum extracts .
  • Structural-Activity Relationship : The absence of ester groups in gagamine correlates with its low bioactivity .

Key Insights :

  • Genus Specificity : this compound is abundant in Cynanchum species, while gagamine is more common in Marsdenia and Adelostemma .
  • Biosynthesis: this compound and caudatin derive from cholesterol via pregnenolone intermediates, but this compound undergoes additional hydroxylation and esterification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Penupogenin
Reactant of Route 2
Penupogenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.